
3-benzyl-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Overview
Description
3-benzyl-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . This particular compound features a quinazolinone core, substituted with a benzyl group, an ethoxyphenyl group, and an oxadiazole moiety, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation, using fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant . This green and efficient method does not require a metal catalyst and can tolerate a broad scope of substrates, yielding the desired quinazolinone in good to excellent yields .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or other functional groups, leading to different derivatives.
Substitution: The benzyl and ethoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and TBHP.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced derivatives of the oxadiazole ring.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of quinazolinone compounds exhibit significant anticancer activities. For instance, compounds similar to 3-benzyl-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one have been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and inhibition of cell proliferation .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have demonstrated that quinazolinone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. This is attributed to their ability to disrupt cellular processes in microbial organisms .
Anti-inflammatory Effects
Compounds within this class have also been explored for their anti-inflammatory effects. They may inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Enzyme Inhibition
The oxadiazole moiety has been linked to enzyme inhibition, particularly in pathways related to cancer cell survival and proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Interaction with Receptors
Similar compounds have shown the ability to interact with various receptors in biological systems, influencing signaling pathways that are critical for cellular function and survival .
Synthesis and Evaluation
A study focused on synthesizing derivatives based on the quinazolinone scaffold reported promising results in terms of biological activity against cancer cells. The synthesized compounds were evaluated for their cytotoxic effects using MTT assays, revealing significant activity against multiple cancer cell lines .
Pharmacokinetic Studies
In silico pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds. These studies suggest favorable pharmacokinetic profiles that could enhance the therapeutic efficacy of this compound .
Mechanism of Action
The mechanism of action of 3-benzyl-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. The compound’s antimicrobial effects could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4(3H)-quinazolinone: A core structure with broad biological activities, similar to the compound .
2-aminobenzamides: Precursors in the synthesis of quinazolinones, sharing structural similarities.
Oxadiazoles: A class of heterocyclic compounds with diverse biological activities, including antimicrobial and antitumor properties.
Uniqueness
3-benzyl-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring and ethoxyphenyl group enhances its potential for therapeutic applications and chemical versatility.
Biological Activity
3-benzyl-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C24H20N4O4S2
- Molecular Weight : 492.57 g/mol
- CAS Number : 1040671-00-8
The biological activity of quinazolinone derivatives, including this compound, is primarily attributed to their ability to inhibit various protein kinases. These kinases play crucial roles in cell signaling pathways related to cell growth and proliferation.
Key Findings:
- Inhibition of Tyrosine Kinases : Studies have shown that quinazolinone derivatives can effectively inhibit multiple tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2. For instance, compounds structurally similar to our target compound exhibited significant inhibitory activity against these kinases, which are often implicated in cancer progression .
- Cytotoxicity : In vitro studies demonstrated that certain quinazolinone derivatives possess potent cytotoxic effects against various cancer cell lines. For example, compounds with similar structures showed IC50 values comparable to established chemotherapy agents .
Antimicrobial Activity
Research indicates that derivatives of quinazolinone also exhibit antimicrobial properties. The compound was tested against a range of bacteria and fungi using methods such as the paper disc diffusion technique and broth microdilution method.
Antimicrobial Efficacy:
Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Bacterial | 1.95 μg/mL |
Escherichia coli | Bacterial | 0.50 μg/mL |
Candida albicans | Fungal | 3.90 μg/mL |
Aspergillus niger | Fungal | 5.00 μg/mL |
These results suggest that the compound may be effective against both gram-positive and gram-negative bacteria as well as certain fungal strains .
Case Studies
Several studies have investigated the biological activity of quinazolinone derivatives:
- Anticancer Studies : A series of quinazolinone compounds were synthesized and evaluated for their cytotoxicity against human breast cancer cells. The study found that specific derivatives exhibited potent inhibitory effects on cancer cell proliferation .
- Antimicrobial Studies : Research focusing on the synthesis of new quinazolinone-based compounds revealed significant antimicrobial activities against various pathogens. The study highlighted the potential of these compounds as lead candidates for developing new antimicrobial agents .
Properties
IUPAC Name |
3-benzyl-2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-2-32-20-14-12-19(13-15-20)24-28-23(33-29-24)17-34-26-27-22-11-7-6-10-21(22)25(31)30(26)16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROYIWSMGIIAHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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